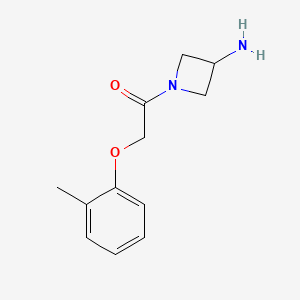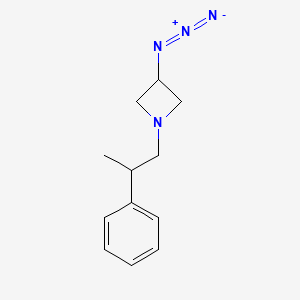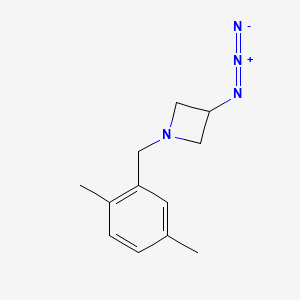
1-(3-Aminoazetidin-1-yl)-2-(o-tolyloxy)ethan-1-one
Übersicht
Beschreibung
1-(3-Aminoazetidin-1-yl)-2-(o-tolyloxy)ethan-1-one, or 1-AATO, is an organic compound with a wide range of applications in synthetic chemistry and pharmaceutical research. It is a versatile building block for the synthesis of a variety of compounds with diverse biological activities. 1-AATO is a potent inhibitor of many enzymes, including cytochrome P450, and has been used in a number of pharmaceutical and laboratory research studies.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
The chemical compound 1-(3-Aminoazetidin-1-yl)-2-(o-tolyloxy)ethan-1-one serves as a precursor in the synthesis of a diverse range of novel compounds. For instance, a study outlined a four-step synthesis leading to various (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine, highlighting its potential in creating new chemical entities with potential medicinal properties (Svete et al., 2015). This process involves cyclisation, acidolytic removal of the Boc group, and stereoselective catalytic hydrogenation, indicating the compound's utility in synthetic organic chemistry.
Medicinal Intermediate Synthesis
Another application involves its use as a medicinal intermediate. In one study, 1-(diphenylmethyl)-3-aminoazetidine, a related azetidine compound, was synthesized through a series of reactions starting from a hydroxyazetidin precursor, showcasing the versatility of azetidine-based compounds in drug development (Yang, 2009).
Inhibition of Monoamine Oxidase
Azetidine derivatives, similar to 1-(3-Aminoazetidin-1-yl)-2-(o-tolyloxy)ethan-1-one, have been investigated for their potential as inhibitors of monoamine oxidase (MAO), with specific derivatives showing promising activity against the A isoform of the enzyme, which is significant in treating depression and anxiety (Mai et al., 2002).
Development of Antimicrobial Agents
The structure of azetidine compounds lends itself to the development of antimicrobial agents. A series of azetidinone derivatives, incorporating quinoline, pyrazole, and benzofuran moieties, were synthesized and showed significant antibacterial activity, demonstrating the compound's role in addressing antibiotic resistance (Idrees et al., 2020).
Potential Antiviral Applications
Research has also explored the potential of azetidine-based compounds in antiviral therapy, particularly against COVID-19. Synthesis of thiadiazole and triazole hybrids starting from azetidine derivatives revealed good docking scores against COVID-19 main protease, suggesting their utility in developing novel antiviral drugs (Rashdan et al., 2021).
Eigenschaften
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-2-3-5-11(9)16-8-12(15)14-6-10(13)7-14/h2-5,10H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIZICCHFKAFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















